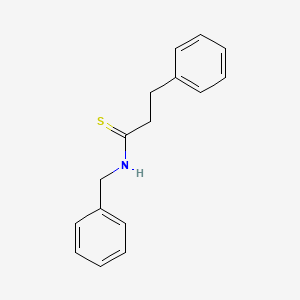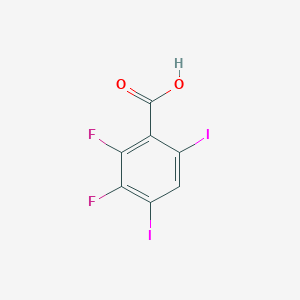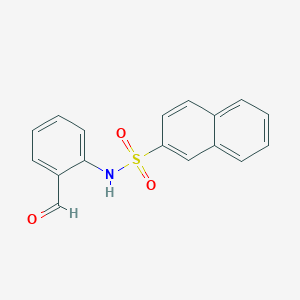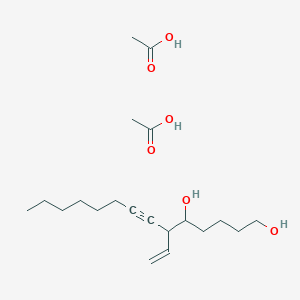
N-Benzyl-3-phenylpropanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-3-phenylpropanethioamide is an organic compound characterized by the presence of a benzyl group attached to a 3-phenylpropanethioamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-phenylpropanethioamide typically involves the reaction of benzylamine with 3-phenylpropanethioic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-3-phenylpropanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Applications De Recherche Scientifique
N-Benzyl-3-phenylpropanethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Benzyl-3-phenylpropanethioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-3-nitroaniline: Known for its non-linear optical properties.
N-Benzylbenzamide: Investigated for its anti-aggregation properties in Alzheimer’s disease research.
N-Phenethylbenzamide: Studied for its potential neuroprotective effects.
Uniqueness
N-Benzyl-3-phenylpropanethioamide stands out due to its unique thioamide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
201485-54-3 |
|---|---|
Formule moléculaire |
C16H17NS |
Poids moléculaire |
255.4 g/mol |
Nom IUPAC |
N-benzyl-3-phenylpropanethioamide |
InChI |
InChI=1S/C16H17NS/c18-16(12-11-14-7-3-1-4-8-14)17-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18) |
Clé InChI |
DEBVSQIFYZBHKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC(=S)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyclopentyl-2-[(2-fluoro-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12578776.png)
![N-(3-Fluorophenyl)-N-[4-(furan-2-yl)butan-2-yl]urea](/img/structure/B12578778.png)
![3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-1-amine](/img/structure/B12578787.png)
![4-[(Z)-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)methyl]phenyl acetate](/img/structure/B12578793.png)


![magnesium;2-decyl-5-[5-(2H-thiophen-2-id-5-yl)thiophen-2-yl]thiophene;bromide](/img/structure/B12578819.png)


![1-(4-Methoxyphenyl)-2-oxo-2-[(propan-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12578837.png)

![4-({6-[2-(4-Aminophenyl)ethyl]-4-hydroxy-2-oxo-6-(propan-2-yl)-5,6-dihydro-2H-pyran-3-yl}sulfanyl)-5-tert-butyl-2-methylphenyl 4-cyanobenzene-1-sulfonate](/img/structure/B12578855.png)


